molecular formula C9H11N3S B13305410 1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine

1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13305410
M. Wt: 193.27 g/mol
InChI Key: PVIIICCYSXVKQH-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl isothiocyanate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazole: Similar structure but lacks the amine group.

    4-Bromo-1-methyl-3-(4-methylthiophen-2-yl)-1H-pyrazole: Contains a bromine atom instead of an amine group.

Uniqueness

1-Methyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-methyl-5-(4-methylthiophen-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-6-3-8(13-5-6)7-4-9(10)12(2)11-7/h3-5H,10H2,1-2H3

InChI Key

PVIIICCYSXVKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=NN(C(=C2)N)C

Origin of Product

United States

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